2,5-Diamino-3-iodopyridine
Description
Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry and Drug Discovery
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. rsc.orgnih.govresearchgate.net Its presence in a vast array of pharmaceuticals and bioactive natural products underscores its importance as a "privileged scaffold." rsc.orgrsc.org This term reflects the recurring appearance of the pyridine motif in molecules with diverse therapeutic applications. The inclusion of a pyridine ring can enhance a molecule's pharmacological properties, improve its solubility and bioavailability, and positively influence its metabolic stability and cell permeability. researchgate.netresearchgate.net
The structural and electronic properties of the pyridine ring, being an isostere of benzene (B151609), allow for a wide range of chemical modifications, making it a versatile template for drug design. rsc.org This adaptability has led to the incorporation of pyridine scaffolds in numerous FDA-approved drugs for treating a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions. nih.gov The continuous exploration of pyridine derivatives fuels the discovery of new therapeutic agents, highlighting the enduring significance of this heterocyclic system. researchgate.netresearchgate.net
Overview of Diaminopyridine Derivatives: Synthesis and Reactivity Paradigms
Diaminopyridines, which feature two amino groups on the pyridine ring, represent a crucial subclass of pyridine derivatives with significant synthetic utility. The positions of the amino groups on the pyridine ring profoundly influence the molecule's reactivity and potential applications. The synthesis of diaminopyridines can be achieved through various methods, often involving the reduction of dinitropyridines or the amination of halopyridines. nih.gov For instance, the synthesis of 3,5-diaminopyridine can be accomplished by the hydrogenation of 2-chloro-3,5-dinitropyridine, followed by protection of the amino groups. nih.gov
The reactivity of diaminopyridines is characterized by the nucleophilicity of the amino groups and the electronic nature of the pyridine ring. These compounds can undergo a variety of chemical transformations, including N-alkylation, N-arylation, and condensation reactions to form fused heterocyclic systems. For example, 2,3-diaminopyridines are valuable precursors for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with diverse biological activities. arkat-usa.orgacs.org The development of efficient synthetic routes to variously substituted diaminopyridines remains an active area of research, driven by the demand for novel building blocks in drug discovery and materials science. nih.govresearchgate.net
Historical Development and Strategic Importance of Halogenated Pyridines in Organic Synthesis
Halogenated pyridines have long been recognized as pivotal intermediates in organic synthesis. nih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of synthetic transformations, most notably cross-coupling reactions. nih.gov Historically, the halogenation of pyridines often required harsh reaction conditions due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. nih.gov
Over the years, significant progress has been made in developing milder and more selective methods for pyridine halogenation. nih.govnih.gov The strategic importance of halopyridines lies in their ability to serve as precursors to a wide range of functionalized pyridines through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of carbon, nitrogen, and oxygen-based substituents with a high degree of control over the substitution pattern. The development of new phosphine (B1218219) ligands and catalytic systems has further expanded the scope and efficiency of these transformations, making halopyridines indispensable tools for the construction of complex molecular architectures. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodopyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWUDQFVZPDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311798 | |
| Record name | 3-Iodo-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-09-4 | |
| Record name | 3-Iodo-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Diamino 3 Iodopyridine
Direct Synthetic Routes to 2,5-Diamino-3-iodopyridine
Direct synthetic routes are often preferred for their efficiency and atom economy. These strategies typically involve either building the molecule through a convergent or linear sequence or by modifying a pre-existing diaminopyridine scaffold.
A common and effective strategy for the synthesis of this compound involves the chemical reduction of the nitro group of a precursor molecule, 3-iodo-5-nitropyridin-2-ylamine. This transformation represents the final step in a linear synthesis, converting the nitro functionality into a primary amine. This method is advantageous as it builds upon a readily accessible, substituted pyridine (B92270) ring.
The reduction of the nitro group can be achieved using various reducing agents. A literature-documented synthesis reports a 74.0% yield for this specific conversion, highlighting its efficiency. lookchem.com While the specific reagents for this reported yield are not detailed in the snippet, standard methodologies for nitro group reduction in aromatic systems are well-established. These often include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in HCl, or iron in acetic acid). orgsyn.org
For instance, the reduction of the related compound 5-bromo-3-nitro-pyridin-2-ylamine to 2,3-Diamino-5-bromopyridine (B182523) is successfully carried out using tin(II) chloride dihydrate. This suggests that similar conditions could be applicable to the iodo-analogue.
Table 1: Example of Nitro Group Reduction in a Related Pyridine System
| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield |
|---|
An alternative direct route involves the regioselective iodination of a diaminopyridine precursor, such as 2,5-diaminopyridine. The success of this approach hinges on controlling the position of iodination. The two amino groups on the pyridine ring are activating, ortho-, para-directing groups. In 2,5-diaminopyridine, the positions ortho and para to the amino groups are C3, C4, and C6. The challenge lies in selectively introducing the iodine atom at the C3 position.
Electrophilic iodination reagents are typically employed for this purpose. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent or a base, N-iodosuccinimide (NIS), and iodine monochloride (ICl). heteroletters.orgresearchgate.net The regioselectivity is governed by the electronic and steric environment of the pyridine ring. The combined directing effects of the two amino groups must favor substitution at the C3 position over others. Research into the regioselective iodination of variously substituted pyridines shows that the outcome can be highly dependent on the specific substrate and reaction conditions. rsc.orgnih.gov
For example, the iodination of 2,6-diaminopyridine (B39239) can be achieved, leading to 2,6-Diamino-3-iodopyridine, demonstrating the feasibility of direct iodination on a diaminopyridine scaffold. chemicalbook.com While this is a different isomer, it supports the principle of this synthetic strategy. The choice of iodinating agent and acid catalyst can be crucial; for instance, NIS with catalytic trifluoroacetic acid is effective for iodinating electron-rich aromatics. researchgate.net
Exploration of Analogous and Precursor Synthetic Pathways
Understanding the synthesis of related molecules and general pyridine functionalization techniques provides valuable insight into the development of robust synthetic routes for this compound.
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. Copper-catalyzed amination reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are powerful methods for introducing amino groups onto aryl and heteroaryl halides. rsc.orgbohrium.com These reactions could be envisioned in a synthetic sequence towards this compound, for example, by di-amination of a dihalopyridine or sequential amination of a halo-iodopyridine.
Research has shown that copper catalysts can effectively promote the amination of halopyridines. rsc.orgresearchgate.net For instance, a copper-catalyzed protocol using ethylene (B1197577) glycol as a promoter has been developed for the amination of 2-amino-5-halopyridines at the C5 position with excellent selectivity. rsc.org Microwave-assisted copper-catalyzed amination of 2,6-dihalopyridines has also been established as a practical method for synthesizing 2,6-diaminopyridines. researchgate.net These methodologies demonstrate the potential for constructing diaminopyridine systems from readily available halopyridine precursors.
Table 2: Examples of Copper-Catalyzed Amination of Halopyridines
| Substrate | Amine Source | Catalyst System | Conditions | Significance |
|---|---|---|---|---|
| 2-amino-5-halopyridine | Various amines, heterocycles, amides | Copper catalyst, 1,2-diol ligand | Generally mild | Selective C-N bond formation at the C5 position rsc.org |
| 2,6-dihalopyridines | Ammonia (B1221849) or amines | CuI, water | Microwave, 80-225°C, 2-6h | Practical synthesis of 2,6-diaminopyridines researchgate.net |
The introduction of iodine onto a pyridine ring is a key transformation in the synthesis of the target molecule and related intermediates. The amino group in aminopyridines is a strong activating group, facilitating electrophilic halogenation. The position of iodination (regioselectivity) is influenced by the position of the amino group(s) and other substituents.
Various iodinating agents can be used, including:
Iodine and an oxidizing agent: A combination like potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in an acidic medium generates iodine in situ for the electrophilic substitution. google.com
N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, often used with an acid catalyst.
Iodine and a base: This method is also used, particularly for activating substrates. google.comgoogle.com
Iodine and mercuric acetate: This system has been used to facilitate the iodination of aminopyridines, yielding 2-amino-3,5-di-iodopyridine. google.com
The iodination of 2-aminopyridine (B139424), for example, can be directed to the 5-position. google.comgoogle.com For the synthesis of multi-substituted pyridines, a stepwise approach is common. For instance, 2-aminopyridine can be brominated first and then iodinated to yield a halo-substituted aminopyridine. ijssst.info
The synthesis of structurally related pyridine compounds provides a blueprint for potential strategies and highlights common challenges.
2-Amino-5-bromo-3-iodopyridine: This compound is an important intermediate. ijssst.info Its synthesis typically starts from 2-aminopyridine. A common route involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine (B118841), followed by iodination at the 3-position. ijssst.inforesearchgate.net
Bromination: 2-aminopyridine is treated with N-bromosuccinimide (NBS) in acetone (B3395972) to yield 2-amino-5-bromopyridine with high yield (95.0%). ijssst.info
Iodination: The resulting 2-amino-5-bromopyridine is then subjected to iodination using potassium iodate and potassium iodide in sulfuric acid to produce 2-Amino-5-bromo-3-iodopyridine with a yield of 73.7%. ijssst.info
2,4-Diamino-5-cyano-6-iodopyridine: This is another complex pyridine derivative. nih.gov While specific synthesis routes for this exact iodo-compound were not found in the search results, the structure suggests a multi-step synthesis. A plausible approach would involve building the 2,4-diamino-5-cyano pyridine core first, followed by a regioselective iodination at the 6-position. The synthesis of the related 2,4-diamino-5-cyano-6-bromopyridine is known, and this bromo-analogue could potentially serve as a precursor for an iodo-for-bromo substitution reaction (halogen exchange). ontosight.ai
Catalytic Strategies in the Synthesis of this compound and its Precursors
Catalytic methods are central to the synthesis of substituted pyridines, providing routes that are often more efficient and selective than classical approaches. The synthesis of this compound or its immediate precursors frequently involves the functionalization of a pre-existing pyridine ring, utilizing transition-metal-catalyzed cross-coupling reactions to form key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-N and C-C bonds with high efficiency and functional group tolerance. rsc.org These reactions are pivotal in constructing the precursors for this compound.
The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a powerful tool for introducing amino groups onto aryl halides. This methodology can be applied to halo-iodopyridines to install one of the amino groups. For instance, the selective amination of dihalopyridines can be achieved, with the position of substitution often dictated by the nature of the halogen and the reaction conditions. Research on 2-fluoro-4-iodopyridine (B1312466) has shown that C-N cross-coupling can be directed exclusively to the 4-position using a Pd(OAc)₂/BINAP system under microwave irradiation. researchgate.net This selectivity is complementary to traditional nucleophilic aromatic substitution patterns and highlights the tunability of palladium catalysis. researchgate.net The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these amination reactions, allowing for the coupling of a wide variety of aryl halides and amines. thieme-connect.com
The Suzuki-Miyaura reaction is another indispensable palladium-catalyzed method, used for forming C-C bonds by coupling an organoboron compound with a halide. nih.gov This reaction is widely used for the arylation of pyridine rings. researchgate.netchemistryviews.org While not directly forming the this compound structure, it is used to synthesize complex pyridine derivatives that can be precursors. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids in good yields using a Pd(PPh₃)₄ catalyst. nih.gov The chemoselectivity of Suzuki-Miyaura reactions on polyhalogenated pyridines is dependent on the differing reactivity of the halogens, often allowing for stepwise and site-selective functionalization. researchgate.net This control is essential when building a multi-substituted pyridine core.
Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization
| Precursor | Reagent | Catalyst System | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | Efficient Suzuki coupling for C-C bond formation on a substituted aminopyridine. | nih.gov |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | N-Aryl-2-fluoro-4-aminopyridine | Selective Buchwald-Hartwig amination at the 4-position of a dihalopyridine. | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Substituted phenylboronic acids | Palladium catalyst | Mono-, di-, and triarylpyridines | Regio- and atropselective Suzuki-Miyaura cross-coupling. | beilstein-journals.org |
| 5-Iodopyridines | Boronic acids | PdCl₂(PPh₃)₂ / KHCO₃ | 5-Aryl-substituted pyridines | Facile and efficient route to arylpyridines via Suzuki-Miyaura coupling. | researchgate.net |
This table is based on data from studies on related pyridine compounds to illustrate the principles of the synthetic methodologies.
Copper-catalyzed reactions, particularly Ullmann-type couplings, represent an older but continually evolving class of transformations for C-N bond formation. organic-chemistry.org These methods are often more economical than palladium-catalyzed systems and are highly effective for the amination of aryl halides.
A significant advancement is the copper-catalyzed selective amination at the electron-rich C-5 position of 2-amino- and 2-hydroxy-5-halopyridines. rsc.org A study demonstrated that using a copper catalyst with 1,2-ethanediol (B42446) as a promoter allows for the efficient coupling of 2-amino-5-iodopyridine (B21400) with a wide range of amines, amides, and heterocycles. rsc.org This method is highly selective for the C-5 position, even in the presence of another halogen at the C-2 position (e.g., in 2-bromo-5-iodopyridine), providing a direct route to 5-amino-substituted-2-halopyridine precursors. rsc.org The reaction conditions are generally mild and tolerate unprotected functional groups, which is a considerable advantage for complex syntheses. rsc.org
The Ullmann condensation has been refined over the years, moving from harsh, stoichiometric copper conditions to milder, catalytic systems using various ligands. beilstein-journals.org Modern protocols for copper-catalyzed amination often utilize ligands like N,N'-dimethylethylenediamine (DMEDA) and operate under milder conditions. researchgate.net These improved methods have been successfully applied to the synthesis of various aminopyridine derivatives from their corresponding bromopyridines using aqueous ammonia as the nitrogen source. researchgate.net
Table 2: Copper-Catalyzed Amination of Halopyridines
| Substrate | Amine/Amide | Catalyst System | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-iodopyridine | Aliphatic cyclic amines | CuI / K₃PO₄ / 1,2-ethanediol | N⁵-Substituted-pyridine-2,5-diamine | Selective and high-yielding amination at the C-5 position of an unprotected aminopyridine. | rsc.org |
| 2-Hydroxy-5-iodopyridine | Indole | CuI / K₃PO₄ / 1,2-ethanediol | 2-Hydroxy-5-(1H-indol-1-yl)pyridine | Efficient coupling with heterocycles, tolerating a hydroxyl group. | rsc.org |
| 2-Bromopyridine | Aqueous Ammonia | Cu₂O / DMEDA | 2-Aminopyridine | Efficient amination of a simple halopyridine under mild conditions. | researchgate.net |
This table illustrates the application of copper catalysis for the synthesis of aminopyridine precursors.
In recent years, there has been a growing interest in developing synthetic methods that avoid transition metals to enhance sustainability and reduce costs. thieme-connect.comresearchgate.net Photolytic and radical-based methods for the functionalization of aryl halides are at the forefront of this movement.
Visible-light photoredox catalysis offers a powerful, metal-free platform for forming various bonds under mild conditions. organic-chemistry.org For instance, formal [5+1] cycloadditions catalyzed by visible light can produce pyridine rings from N-tosyl vinylaziridines and difluoroalkyl halides. organic-chemistry.org While not a direct functionalization of a pre-formed pyridine, this illustrates the power of photolytic methods in constructing the core itself.
Direct functionalization of pyridines can be achieved through photoinduced processes. The generation of pyridine-boryl radicals from 4-cyanopyridine (B195900) and bis(pinacolato)diboron (B136004) enables the synthesis of C-4 substituted pyridines via a radical addition/coupling mechanism without a metal catalyst. acs.org Another approach involves the photochemical activity of electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and alkyl bromides, which can generate radicals and drive alkylation processes without an external photocatalyst. organic-chemistry.org These methods showcase the potential of light-driven, metal-free strategies to functionalize the pyridine scaffold, offering alternative pathways that could be adapted for the synthesis of complex targets like this compound.
Optimization of Synthetic Conditions and Scalability for this compound Production
The transition from a laboratory-scale synthesis to a large-scale production process requires careful optimization of reaction conditions to maximize yield, purity, and safety while minimizing cost and environmental impact.
Key parameters for optimization in the catalytic synthesis of this compound precursors include the choice of catalyst, ligand, base, solvent, and temperature. Screening different combinations of these factors is crucial. For example, in copper-catalyzed aminations, the choice of ligand (e.g., DMEDA) and solvent (e.g., ethylene glycol) can dramatically influence reaction efficiency and yield. rsc.orgresearchgate.net The concentration of reactants and catalyst loading are also critical variables; studies on palladium-catalyzed aminations have shown that reaction efficiency is highly dependent on these factors. researchgate.net
The use of microwave irradiation is a common strategy to accelerate reaction rates and improve yields. In the palladium-catalyzed amination of 2-fluoro-4-iodopyridine, microwave heating reduced reaction times to 30 minutes and allowed for the use of a milder base in smaller quantities compared to conventional heating protocols. researchgate.net
Scalability is a major consideration. A successful synthetic method must be robust and reproducible on a larger scale. The copper-catalyzed amination of 2-amino-5-iodopyridine was successfully performed on a 5.0-gram scale, demonstrating the potential for scalability of this particular method. rsc.org For industrial production, factors such as the cost and availability of starting materials and catalysts, the ease of product purification, and the management of waste streams become paramount. rsc.org Continuous flow processing is an emerging technology that can offer significant advantages in scalability, safety, and consistency for the production of fine chemicals and pharmaceutical intermediates.
Reactivity and Reaction Mechanisms of 2,5 Diamino 3 Iodopyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridine derivatives, which are inherently electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate (a Meisenheimer complex).
In substituted pyridines, the position of nucleophilic attack is highly dependent on the electronic properties and location of the substituents. Electron-withdrawing groups activate the ring towards SNAr, particularly at the ortho and para positions, by stabilizing the negative charge of the Meisenheimer intermediate. Conversely, electron-donating groups deactivate the ring by increasing electron density. In 2,5-Diamino-3-iodopyridine, the potential site for SNAr is the C-3 position, which bears the iodo leaving group.
The reactivity of this compound in SNAr reactions is significantly influenced by its substituents.
Amino Groups: The two amino groups at the C-2 and C-5 positions are powerful electron-donating groups by resonance. They increase the electron density of the pyridine ring, making it less electrophilic and thus strongly deactivating it towards nucleophilic attack. Research on related compounds like 2-aminopyridine (B139424) shows that the C-5 position becomes more electron-rich, rendering typical SNAr reactions at that position challenging. rsc.org
Iodine Substituent: The iodine atom is an effective leaving group in substitution reactions. However, its electron-withdrawing inductive effect, which would typically activate the ring for SNAr, is overshadowed by the powerful electron-donating effect of the two amino groups.
Given the strong deactivating nature of the two amino groups, this compound is generally resistant to undergoing SNAr reactions under standard conditions. The high electron density on the pyridine core makes it a poor electrophile for this reaction pathway.
Electrophilic Aromatic Substitution (EAS) on the Pyridine Core
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. dalalinstitute.com The pyridine ring itself is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which reduces the ring's nucleophilicity. dalalinstitute.comlibretexts.org
However, the reactivity of this compound in EAS is dominated by its substituents:
Amino Groups: As powerful activating groups, the amino substituents at C-2 and C-5 strongly direct incoming electrophiles to their ortho and para positions. masterorganicchemistry.com The C-2 amino group directs towards the C-3 (blocked by iodine) and C-5 (blocked by another amino group) positions. The C-5 amino group directs towards the C-4 and C-6 positions.
Iodine Substituent: The iodo group is deactivating via its inductive effect but is also an ortho-, para-director. masterorganicchemistry.com
Pyridine Nitrogen: The ring nitrogen deactivates the ring, particularly at the α- (C-2, C-6) and γ- (C-4) positions.
The combined influence of these factors suggests that the most probable sites for electrophilic attack are the C-4 and C-6 positions. These positions are strongly activated by the C-5 amino group and are less sterically hindered. The powerful activating effect of the two amino groups is expected to overcome the inherent deactivation of the pyridine ring, making EAS reactions feasible on this molecule.
Cross-Coupling Reactions Involving the Iodo Group
The carbon-iodine bond at the C-3 position is the most reactive site on the molecule for transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes this compound an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds. wuxiapptec.com
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. tcichemicals.comfishersci.co.uk The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including amines. tcichemicals.comfishersci.co.uk The iodo group of this compound makes it an ideal substrate for this transformation, readily coupling with various aryl and vinyl boronic acids. researchgate.net
| Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene (B89431) Carbonate / H₂O | 130 °C | 93% | researchgate.net |
| 4-Biphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate / H₂O | 130 °C | High | researchgate.net |
| (Het)aryl boronic acids | Na₂PdCl₄ / sSPhos | K₂CO₃ | Acetonitrile (B52724) / H₂O | 37 °C | Good to Excellent | nih.gov |
| Aromatic boronic acids | Pd(OAc)₂ / TPPTS | - | - | 70 °C | Good | nih.gov |
The formation of carbon-nitrogen bonds via cross-coupling, most notably the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for creating arylamines. wuxiapptec.comnumberanalytics.com This reaction typically uses a palladium catalyst to couple an aryl halide with a primary or secondary amine. numberanalytics.com Copper-catalyzed systems have also proven effective for the amination of electron-rich halopyridines. rsc.org
The C-3 iodo group of this compound serves as a reactive handle for these C-N coupling reactions. Studies on analogous compounds like 2-amino-5-iodopyridine (B21400) have shown that selective amination at the site of the halogen is achievable with various nitrogen-containing nucleophiles, including amines, heterocycles, and amides, often using copper catalysis. rsc.org
| Amine Nucleophile | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Morpholine | CuI / 1,2-diol | K₂CO₃ | DMSO | 120 °C | Excellent | rsc.org |
| Imidazole | CuI / 1,2-diol | K₂CO₃ | DMSO | 120 °C | Excellent | rsc.org |
| Indole | CuI / 1,2-diol | K₂CO₃ | DMSO | 120 °C | Excellent | rsc.org |
| Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 °C | High | rsc.orgresearchgate.net |
Carbon-Boron Bond Forming Reactions
A key reaction in this category is the Suzuki-Miyaura cross-coupling, a versatile method for creating C-C bonds by reacting an organic halide with an organoboron compound, catalyzed by a palladium complex. tcichemicals.comfishersci.co.uk This reaction generally proceeds under mild conditions and is tolerant of a wide array of functional groups, making it highly valuable in synthetic organic chemistry. tcichemicals.comfishersci.co.uk The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
While direct studies on this compound are not extensively documented in the provided search results, the reactivity of similar iodopyridines in Suzuki-Miyaura reactions is well-established. researchgate.net For instance, iodopyridines have been successfully coupled with various phenylboronic acids using a Pd(PPh₃)₄ catalyst in propylene carbonate, a sustainable solvent. researchgate.net This suggests that this compound would likely undergo similar transformations.
Another significant carbon-boron bond-forming reaction is the direct borylation of aryl halides. Metal-free photochemical borylation of aryl iodides and bromides has been demonstrated to be a rapid and chemoselective method. rsc.orgrsc.org This reaction can proceed under both batch and continuous-flow conditions and shows exceptional functional group tolerance. rsc.orgresearchgate.net The mechanism is proposed to involve a photolytically generated aryl radical as a key intermediate. rsc.orgrsc.org Specifically, the borylation of 2-amino-5-iodopyridine has been achieved, yielding the corresponding boronate, although the product showed instability on silica (B1680970) gel. rsc.orgijariie.com This provides strong evidence that this compound could also be a viable substrate for such photochemical borylation reactions.
Table 1: Examples of Carbon-Boron Bond Forming Reactions with Related Iodopyridines
| Iodopyridine Substrate | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |
| Iodopyridines | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Propylene Carbonate, 130 °C | Phenylpyridines | researchgate.net |
| 2-Amino-5-iodopyridine | Bis(pinacolato)diboron (B136004) | UV light, TMDAM, aqueous solution | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | rsc.orgijariie.com |
Chemical Transformations of the Amino Groups
The two amino groups in this compound offer multiple sites for further chemical modifications, including derivatization, condensation, and cyclization reactions.
Derivatization and Condensation Reactions
The amino groups of diaminopyridines can undergo various derivatization reactions. A common method for analyzing amino groups is through derivatization to make them more volatile for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the amine groups. sigmaaldrich.com
Condensation reactions of diaminopyridines with aldehydes are also well-documented. For example, 2,3-diamino-5-bromopyridine (B182523) undergoes regioselective condensation with substituted benzaldehydes under mild acidic conditions to form 2-amino-5-bromo-3-(phenylimino)pyridine derivatives. arkat-usa.org It is plausible that this compound could undergo similar condensation reactions, providing a route to various imine derivatives.
Cyclization Reactions to Form Fused Heterocycles (e.g., Imidazopyridines)
The vicinal amino groups in diaminopyridines are key precursors for the synthesis of fused heterocyclic systems like imidazopyridines, which are of significant interest in medicinal chemistry. uctm.edumdpi.com The reaction of 2,3-diaminopyridine (B105623) with various reagents can lead to the formation of the imidazo[4,5-b]pyridine core. nih.gov
Several synthetic strategies exist for constructing the imidazo[4,5-b]pyridine skeleton:
Reaction with Aldehydes: The condensation of 2,3-diaminopyridine with substituted aryl aldehydes, often in the presence of an oxidizing agent or under thermal conditions, can yield 2-substituted-1H-imidazo[4,5-b]pyridines. mdpi.comnih.gov For instance, an environmentally friendly method uses water as a solvent under thermal conditions. nih.gov
Reaction with Carboxylic Acids or Equivalents: Condensation-dehydration reactions of pyridine-2,3-diamines with carboxylic acids or their derivatives are a popular approach. mdpi.com
Reaction with Carbon Disulfide: Treatment of a diaminopyridine with carbon disulfide and potassium hydroxide (B78521) can form the corresponding imidazopyridine-2-thione. nih.gov
Tandem Reactions: A highly efficient, one-pot synthesis of imidazo[4,5-b]pyridines has been developed starting from 2-chloro-3-nitropyridine. The process involves a tandem sequence of SNAr reaction with a primary amine, in situ reduction of the nitro group to form a diamine intermediate, followed by cyclization. acs.org
While these examples primarily use 2,3-diaminopyridine or its derivatives, the principles are directly applicable to this compound. The presence of the iodine atom would be retained in the final imidazopyridine product, offering a handle for further functionalization, for example, via Suzuki-Miyaura coupling.
Table 2: General Cyclization Reactions for Imidazopyridine Synthesis
| Diaminopyridine Precursor | Reagent | Conditions | Product Type | Reference |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, Thermal | 2-Substituted-1H-imidazo[4,5-b]pyridines | nih.gov |
| 6-Methoxypyridine-2,3-diamine | Carbon Disulfide, KOH | - | 6-Methoxy-1H-imidazo[4,5-b]pyridine-2-thione | nih.gov |
| N-substituted pyridine-2,3-diamines | Benzaldehyde | H₂O-IPA, 80 °C | 3-(Alkyl/Aralkyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | acs.org |
Advanced Spectroscopic and Structural Characterization of 2,5 Diamino 3 Iodopyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy In the ¹H NMR spectrum of 2,5-Diamino-3-iodopyridine, the protons on the pyridine (B92270) ring and the amino groups would give rise to distinct signals. The aromatic region would feature two signals corresponding to the protons at the C4 and C6 positions of the pyridine ring. Due to the substitution pattern, these protons would appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-donating amino groups and the electron-withdrawing iodine atom. The protons of the two amino groups (-NH₂) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals would be expected for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are diagnostic of their local electronic environment. The carbon atom bonded to the iodine (C3) would experience a significant upfield shift due to the heavy atom effect. The carbons bonded to the amino groups (C2 and C5) would be shielded, while the remaining carbons (C4 and C6) would have chemical shifts typical for substituted pyridine rings.
2D NMR Spectroscopy Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. A COSY spectrum would establish the correlation between neighboring protons, although in this specific molecule with isolated aromatic protons, such correlations would be absent. An HSQC spectrum would be more informative, correlating each proton signal with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals for the C4-H4 and C6-H6 pairs.
Interactive Data Table: Predicted NMR Data for this compound Note: The following table is based on theoretical predictions and data from analogous compounds, as specific experimental data for this compound is not widely published.
| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | H4 | 7.0 - 7.5 | s |
| ¹H NMR | H6 | 7.5 - 8.0 | s |
| ¹H NMR | N⁵H₂ | 4.5 - 5.5 | br s |
| ¹H NMR | N²H₂ | 5.0 - 6.0 | br s |
| ¹³C NMR | C2 | 155 - 160 | - |
| ¹³C NMR | C3 | 85 - 95 | - |
| ¹³C NMR | C4 | 120 - 125 | - |
| ¹³C NMR | C5 | 140 - 145 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₅H₅IN₂) is 233.97 g/mol .
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) at m/z ≈ 234. A key feature in the mass spectrum of an iodine-containing compound is the characteristic isotopic pattern. The fragmentation of this molecule would likely proceed through several pathways, including the loss of the iodine atom, leading to a significant peak at [M-I]⁺ (m/z ≈ 107). Other potential fragmentation patterns could involve the loss of ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN) from the pyridine ring, which are common fragmentation pathways for amino-substituted pyridines.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Formula |
|---|---|---|
| 234 | Molecular Ion [M]⁺ | [C₅H₅IN₂]⁺ |
| 107 | [M - I]⁺ | [C₅H₅N₂]⁺ |
| 106 | [M - HI]⁺ | [C₅H₄N₂]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
Infrared (IR) Spectroscopy The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amino groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The N-H bending vibrations would likely be found near 1600 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy Raman spectroscopy, being complementary to IR, would also be valuable. The symmetric vibrations and vibrations of non-polar bonds often give strong Raman signals. The symmetric stretching of the pyridine ring would be a prominent feature. The C-I bond, due to its polarizability, should also yield a noticeable Raman signal.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=C / C=N Ring Stretch | 1400 - 1600 | IR, Raman |
| N-H Bend | ~1600 | IR |
Electronic Spectroscopy: UV-Visible Absorption and Photoluminescence Properties
Electronic spectroscopy probes the electronic transitions within a molecule and provides insights into its conjugated systems and chromophores.
UV-Visible Absorption The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine ring. Pyridine itself has absorptions in the UV region. The presence of two amino groups, which act as powerful auxochromes, would cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, likely extending into the near-UV or even the visible range. The electronic transitions would primarily be of the π → π* type within the aromatic system.
Photoluminescence Many aromatic compounds, particularly those with electron-donating substituents, exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit photoluminescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime would be important parameters to characterize its photophysical properties. The presence of the heavy iodine atom, however, could potentially quench fluorescence through enhanced intersystem crossing.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would provide an unambiguous confirmation of its molecular structure. The analysis would reveal the planarity of the pyridine ring and the precise positions of the amino and iodo substituents. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonding (between the amino groups of one molecule and the nitrogen atom or amino groups of another) and potentially halogen bonding involving the iodine atom.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Prep HPLC)
Chromatographic methods are essential for separating components of a mixture and are widely used for purity assessment and purification of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A reversed-phase HPLC method would likely be employed, using a C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection would be achieved using a UV detector set to a wavelength where the compound strongly absorbs. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
For purification, preparative HPLC (Prep HPLC) can be used. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound.
Microscopic Techniques for Morphological Analysis (e.g., SEM)
Microscopic techniques are used to visualize the physical form and surface features of a material.
Scanning Electron Microscopy (SEM) can be used to study the morphology of solid this compound. This technique provides high-resolution images of the sample's surface. For a crystalline sample, SEM can reveal details about the crystal habit (the characteristic external shape), crystal size distribution, and surface topography. This information is valuable for understanding the material's physical properties and for quality control in its synthesis and formulation.
Theoretical and Computational Investigations of 2,5 Diamino 3 Iodopyridine
Electronic Structure Theory and Quantum Chemical Calculations (e.g., DFT studies)
No specific Density Functional Theory (DFT) studies or other quantum chemical calculations for 2,5-Diamino-3-iodopyridine were found in the available literature. Such studies, were they to be conducted, would typically involve methods like DFT to optimize the molecule's three-dimensional geometry. nih.gov These calculations could determine key electronic properties such as the distribution of electron density, molecular electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com This information is fundamental to understanding the molecule's intrinsic stability and potential sites for electrophilic or nucleophilic attack.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
There is no available research detailing the computational elucidation of reaction mechanisms involving this compound. This type of investigation uses computational chemistry to map out the energetic pathway of a chemical reaction. rsc.orgrsc.org It involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, researchers can predict the feasibility and kinetics of a proposed reaction pathway. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
No molecular docking or molecular dynamics simulation studies featuring this compound as a ligand were identified. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is frequently used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.govtubitak.gov.trmdpi.com Molecular dynamics simulations could further refine these findings by modeling the behavior of the ligand-receptor complex over time, providing insights into its stability and the dynamics of the binding interactions.
In Silico Approaches for Activity Prediction and Drug-Likeness Assessment
There are no available in silico studies that predict the biological activity or assess the drug-likeness of this compound. These computational approaches use a molecule's structure to predict its pharmacological properties, such as its potential therapeutic effects or absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Drug-likeness is often evaluated using criteria like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to determine if a compound is likely to be an orally active drug in humans.
Applications of 2,5 Diamino 3 Iodopyridine and Its Derivatives in Medicinal Chemistry and Biology
Role as Key Synthetic Intermediates for Bioactive Compounds
The 2,5-diamino-3-iodopyridine moiety serves as a crucial building block in the synthesis of various biologically active molecules. The presence of two amino groups and an iodine atom provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures. This adaptability has been exploited to create libraries of compounds for screening against different therapeutic targets. The structural similarities between fused imidazopyridine systems, often derived from diaminopyridines, and naturally occurring purines have spurred extensive biological investigation into their therapeutic potential. nih.govresearchgate.net
Development of Tyrosine Kinase Inhibitors
Derivatives of diaminopyrimidines have been investigated as inhibitors of the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer). These kinases are implicated in various cellular processes, and their dysregulation is associated with cancer. By combining a TAM kinase inhibitor with an anti-PD-1 antibody, researchers observed significant inhibition of tumor growth and a decrease in lung metastasis compared to single-therapy regimens.
Design and Synthesis of Insulin (B600854) Secretagogues (referencing 2,4-diamino-5-cyano-6-iodopyridine and analogues)
A class of compounds known as 2,4-diamino-5-cyano-6-halopyridines, including the iodo derivative, has been identified as potent inhibitors of cyclic AMP phosphodiesterase. nih.gov The synthesis of the iodo compound is achieved through the HI-mediated condensation and cyclization of malononitrile. nih.gov Inhibition of this enzyme is a known mechanism for enhancing glucose-induced insulin secretion. nih.gov This discovery provides a molecular basis for the insulinotropic activity of these pyridine (B92270) derivatives. nih.gov
Exploration as Chemokine Receptor Antagonists (e.g., CXCR4 antagonists)
The chemokine receptor CXCR4 is a significant target in various diseases, including cancer metastasis, HIV-1 proliferation, and inflammatory disorders. gsu.edunih.govresearcher.life Pyridine-based derivatives have been synthesized and evaluated as potential CXCR4 antagonists. nih.govgsu.edu These compounds are designed to inhibit the interaction between CXCR4 and its natural ligand, CXCL12. gsu.edu Screening of these synthetic analogs has led to the identification of "hit" compounds that effectively inhibit cell invasion and exhibit high binding affinity for the CXCR4 receptor. nih.govresearcher.life For instance, certain 2,6-disubstituted pyridine derivatives have shown promise and are undergoing further optimization to enhance their potency and bioavailability. nih.gov
Investigation as Antibacterial Agents and Ribosomal Translation Inhibitors (referencing 3,5-diamino-piperidine mimetics)
Inspired by the structure of aminoglycoside antibiotics, which target the bacterial ribosome, researchers have developed synthetic mimetics, such as cis-3,5-diamino-piperidine (DAP). nih.govucsd.edu These DAP derivatives act as inhibitors of bacterial translation and growth. nih.gov The DAP scaffold mimics the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycosides, which is crucial for binding to ribosomal RNA (rRNA). nih.govucsd.edu The synthesis of these mimetics is more straightforward than that of complex aminoglycosides, allowing for rapid chemical modifications to explore structure-activity relationships. nih.govucsd.edu Studies have shown that these compounds exhibit potent antimicrobial activity, particularly against challenging pathogens like Pseudomonas aeruginosa. nih.gov
Precursors for Fused Heterocycles with Pharmacological Potential
The diaminopyridine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems with significant pharmacological potential, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. nih.govresearchgate.netmdpi.comnih.gov The structural resemblance of these fused systems to purines allows them to interact with a variety of biological targets. nih.govresearchgate.netmdpi.com
Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines have been investigated for a range of therapeutic applications, including:
GABAa Receptor Modulators: These compounds can act as positive allosteric modulators of GABAa receptors, which are involved in central nervous system regulation. nih.govresearchgate.netmdpi.comnih.gov
PARP Inhibitors: Certain imidazo[4,5-c]pyridine derivatives have shown moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy. mdpi.comnih.gov
NSAIDs, Antimalarials, and Antitrypanosomals: The versatile imidazopyridine core has been incorporated into molecules with anti-inflammatory, antimalarial, and antitrypanosomal activities. nih.govresearchgate.netmdpi.com
Anticancer Agents: The development of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents has been an active area of research. nih.gov
The synthesis of these fused heterocycles often involves the cyclization of appropriately substituted diaminopyridines. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological profiles of diaminopyridine derivatives. By making targeted modifications to the core structure and its substituents, researchers can enhance potency, selectivity, and pharmacokinetic properties.
For Antibacterial Agents: In the case of 3,5-diamino-piperidine mimetics, SAR studies have revealed that symmetric substitution of two DAP moieties on a triazine core results in potent translation inhibitors. nih.gov Altering the "headpiece" configuration can be explored to optimize pharmaceutical properties like bioavailability while retaining antibacterial activity. nih.gov
For Chemokine Receptor Antagonists: For CXCR4 antagonists, SAR studies are ongoing to improve the potency and biopharmaceutical properties of pyridine-based compounds. nih.gov
For Fused Heterocycles: The biological activity of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines is highly dependent on the nature and position of substituents on the fused ring system. nih.govresearchgate.net
Enzyme Inhibition Studies (e.g., Cholinesterase inhibitors, Dihydrofolate reductase inhibitors)
The diaminopyridine scaffold, including its iodinated derivatives, serves as a crucial starting point for the synthesis of various heterocyclic compounds with significant biological activities. Researchers have explored the potential of these derivatives as inhibitors of key enzymes implicated in various diseases. This section focuses on the inhibitory activities of this compound derivatives and related diaminopyridine compounds against cholinesterases and dihydrofolate reductase.
Cholinesterase Inhibitors
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Derivatives of diaminopyridine have been investigated for their potential to inhibit these enzymes.
One notable class of compounds, pyrido[2,3-b]pyrazines, which can be synthesized from diaminopyridine precursors, has demonstrated significant cholinesterase inhibitory activity. nih.govgrowingscience.com A study involving a series of these derivatives identified several potent inhibitors of both AChE and BChE. For instance, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine emerged as a potent dual inhibitor, effectively targeting both enzymes. nih.gov Other analogues showed selective inhibition, with 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine being more selective for BChE, and 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine showing selectivity for AChE. nih.gov
The detailed inhibitory activities of these pyrido[2,3-b]pyrazine (B189457) derivatives are presented in the table below.
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine | 0.466 ± 0.121 | 1.89 ± 0.05 |
| 3-(3'-Methylphenyl)pyrido[2,3-b]pyrazine | - | 0.583 ± 0.052 |
| 3-(3'-Fluorophenyl)pyrido[2,3-b]pyrazine | 0.899 ± 0.10 | - |
Dihydrofolate Reductase Inhibitors
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA, RNA, and certain amino acids. rjpbr.comresearchgate.net It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in cellular metabolism. mdpi.com Consequently, DHFR inhibitors have been developed as anticancer and antimicrobial agents. The diaminopyridine framework is a core component of several DHFR inhibitors.
Pyrido[2,3-d]pyrimidines, which are structurally related to diaminopyridines, have been extensively studied as DHFR inhibitors. nih.govnih.gov Research has shown that substitutions on the pyrido[2,3-d]pyrimidine (B1209978) core can significantly influence inhibitory potency and selectivity. For example, a series of 2,4-diaminopyrido[2,3-d]pyrimidines with a 6-methylthio bridge to an aryl group were synthesized and evaluated for their inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii. nih.gov
Within this series, the β-naphthyl analogue demonstrated the highest potency against both enzymes. nih.gov The α-naphthyl analogue, on the other hand, showed the highest selectivity for the pathogenic enzymes over rat liver DHFR. nih.gov The inhibitory concentrations for these selected derivatives are detailed in the following table.
| Compound | pcDHFR IC₅₀ (μM) | tgDHFR IC₅₀ (μM) |
|---|---|---|
| β-Naphthyl analogue | 0.17 | 0.09 |
| α-Naphthyl analogue | - | - |
Potential Applications Beyond Medicinal Chemistry
Utilization in Materials Science: Precursors for Functional Polymers and Optoelectronic Materials
The structure of 2,5-Diamino-3-iodopyridine suggests its utility as a monomer for the synthesis of functional polymers with tailored properties. The two amino groups can react with various co-monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The incorporation of the pyridine (B92270) and iodo-substituents into the polymer backbone is expected to impart unique thermal, electronic, and optical characteristics.
Pyridine-based polymers are known for their intriguing optoelectronic properties, and the inclusion of a heavy atom like iodine could further enhance these characteristics. The presence of iodine can promote intersystem crossing, potentially leading to materials with interesting phosphorescent properties suitable for applications in organic light-emitting diodes (OLEDs). Furthermore, the high refractive index of iodine-containing materials could be advantageous for optical applications.
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Co-monomer | Potential Properties |
| Polyamide | Terephthaloyl chloride | High thermal stability, mechanical strength |
| Polyurea | Methylene diphenyl diisocyanate | Good elasticity, abrasion resistance |
| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance |
The development of π-conjugated functional materials based on pyridine derivatives has drawn considerable attention for use in flexible and large-area optoelectronic devices. taylorfrancis.com The incorporation of this compound into such systems could lead to novel materials for applications in flexible displays, solid-state lighting, and organic solar cells. taylorfrancis.com
Catalysis: Development of Ligands for Metal-Mediated Transformations
The nitrogen atom of the pyridine ring and the two amino groups in this compound make it an excellent candidate for use as a tridentate ligand in coordination chemistry. Such ligands can form stable complexes with a variety of transition metals, which can then act as catalysts for a wide range of organic transformations.
Diiminopyridine (DIP) ligands, which share a similar structural motif, are known to form highly active catalysts for reactions such as ethylene (B1197577) polymerization, hydrosilylation, and hydrogenation when complexed with metals like iron and cobalt. wikipedia.org By analogy, complexes of this compound could exhibit similar catalytic activities. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the amino groups, allowing for the optimization of catalyst performance.
The presence of the iodine atom also opens up possibilities for the synthesis of more complex ligand structures through cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This would allow for the attachment of various organic moieties to the pyridine backbone, further diversifying the range of potential ligands and their catalytic applications. Palladium(II) complexes with pyridine derivatives have been effectively used as catalysts in reactions like the carbonylation and reduction of nitro compounds. nih.gov
Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligands
| Metal Center | Potential Catalytic Reaction |
| Iron, Cobalt | Ethylene polymerization, hydrogenation |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Copper | C-N and C-O bond formation reactions |
| Rhodium, Iridium | Asymmetric hydrogenation, hydroformylation |
Applications in Agrochemical Synthesis
Pyridine-based compounds have a long and successful history in the agrochemical industry, with many commercial pesticides, including fungicides, insecticides, and herbicides, containing a pyridine ring. researchgate.netnih.gov The specific substitution pattern of this compound could lead to the development of new agrochemicals with novel modes of action or improved efficacy.
The amino groups can be derivatized to introduce a wide variety of functional groups, allowing for the systematic exploration of structure-activity relationships. The iodo-substituent can also be a key feature for biological activity or can serve as a synthetic handle to introduce other functionalities. The development of new agrochemicals is crucial for sustainable food production, and the exploration of novel chemical scaffolds like this compound is an important aspect of this research. researchgate.net
The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which have applications in agrochemicals, can be catalyzed by molecular iodine. nih.gov This highlights the potential role of iodine in the synthesis and functionalization of pyridine-based agrochemicals.
Table 3: Potential Agrochemical Applications based on the this compound Scaffold
| Agrochemical Class | Potential Mode of Action |
| Fungicide | Inhibition of fungal enzymes |
| Insecticide | Disruption of insect nervous system |
| Herbicide | Inhibition of plant-specific metabolic pathways |
Future Perspectives and Emerging Research Avenues for 2,5 Diamino 3 Iodopyridine
Integration of Advanced Automation and High-Throughput Synthesis
The exploration of the chemical space around the 2,5-Diamino-3-iodopyridine scaffold has traditionally been limited by the constraints of conventional batch synthesis. The integration of advanced automation and high-throughput synthesis platforms presents a significant opportunity to accelerate the discovery of novel derivatives with enhanced properties.
Flow chemistry, in particular, offers a promising alternative to traditional batch processes for the synthesis of pyridine (B92270) compounds. Researchers at Virginia Commonwealth University have demonstrated the potential of flow reactors to streamline manufacturing processes, citing an example where a five-step batch process for the HIV drug Nevirapine was condensed into a single continuous step. vcu.edu This approach led to a substantial increase in yield from 58% to 92% and a projected 75% reduction in production costs. vcu.edu Such methodologies could be adapted for the synthesis and modification of this compound, enabling rapid, safe, and scalable production.
Automated synthesis platforms, coupled with high-throughput purification and analysis, would enable the creation of large, diverse libraries of this compound analogs. By systematically varying substituents at the amino and iodo positions, researchers can efficiently generate a multitude of compounds for biological screening. The use of versatile building blocks, such as boronic acid pinacol (B44631) esters on the pyridine ring, has been shown to be effective in the synthesis of diverse compound libraries, a strategy that could be employed for this scaffold. This rapid generation and screening of derivatives is crucial for establishing robust Structure-Activity Relationships (SAR).
Table 1: Comparison of Synthesis Methodologies
| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Scalability | Difficult, often requires re-optimization | Easily scalable by extending reaction time |
| Safety | Higher risk with large volumes of reagents | Improved safety with small reaction volumes |
| Reaction Time | Hours to days | Seconds to minutes |
| Yield & Purity | Variable, often lower | Generally higher and more consistent vcu.edu |
| Library Generation | Slow and labor-intensive | Rapid and automated |
Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. Future research will increasingly rely on advanced spectroscopic techniques to probe the intricate details of reactions involving this compound.
In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are key tools for identifying reaction mechanisms and tracking transient intermediates in real-time. researchgate.net These techniques can provide invaluable data on reaction kinetics, catalyst behavior, and the formation of byproducts, leading to more efficient and selective syntheses.
Advanced mass spectrometry (MS) methodologies, particularly Electrospray Ionization (ESI-MS), are powerful for elucidating the mechanisms of catalytic processes, such as the palladium-catalyzed cross-coupling reactions frequently used to modify halogenated pyridines. uvic.ca By integrating techniques like Pressurized Sample Infusion (PSI) with ESI-MS, researchers can capture and characterize short-lived catalytic intermediates, providing direct evidence for proposed mechanistic pathways. uvic.ca Spectroscopic studies on the charge-transfer interactions between diaminopyridines and iodine have demonstrated the formation of complex ions like triiodide, which can be identified by characteristic absorptions in UV-Vis and bands in Far-IR spectra. researchgate.net Applying these advanced analytical methods to reactions of this compound will enable a more profound understanding of its reactivity and guide the development of novel synthetic transformations.
Expanding the Scope of Biological Evaluation and Target Identification
The pyridine nucleus is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. Future research will focus on expanding the biological evaluation of this compound and its analogs against a wider array of diseases and employing modern techniques for precise target identification.
Systematic screening of derivatives against various cancer cell lines, such as breast, lung, and liver cancer, has shown that pyridine hybrids can exhibit significant cytotoxic activities, sometimes superior to existing drugs like Taxol. rsc.orgmdpi.com Furthermore, substituted pyridines have been identified as potent inhibitors of key biological targets, including Pim-1 kinase and phosphodiesterase 4 (PDE4), which are implicated in cancer and inflammatory diseases, respectively. researchgate.netnih.gov
A crucial future direction is the use of advanced methodologies for target deconvolution. For instance, a combination of cell-based assays and bioinformatic analysis successfully identified ERK1/2 and MEK1 as the molecular targets of a cytotoxic tetrahydroisoquinoline derivative containing a pyridine moiety. mdpi.com This integrated approach can be applied to bioactive derivatives of this compound to elucidate their mechanisms of action.
Given the presence of an iodine atom, another exciting avenue is the development of radioiodinated analogs for diagnostic imaging. Radioiodinated imidazopyridine derivatives have been successfully developed as SPECT imaging agents for detecting amyloid-β plaques in Alzheimer's disease. nih.gov This precedent strongly suggests the potential for developing ¹²³I or ¹²⁵I-labeled this compound derivatives as novel probes for PET or SPECT imaging in oncology or neuroscience.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | Pim-1, Cdc7, IGF-1R | Oncology | nih.govresearchgate.net |
| Phosphodiesterases | PDE4 | Inflammatory Diseases, Asthma | nih.gov |
| G-Protein Coupled Receptors | Adenosine Receptors | Various | researchgate.net |
| Protein Aggregates | Amyloid-β Plaques | Neurodegenerative Diseases (Imaging) | nih.gov |
| Microbial Enzymes | Various | Infectious Diseases | rsc.org |
Exploration of Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are becoming increasingly integral to modern chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign and sustainable synthetic methods, moving away from traditional approaches that often use hazardous reagents and solvents. rasayanjournal.co.in
Several green chemistry techniques are applicable to the synthesis of pyridine derivatives:
Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govijarsct.co.in
Multicomponent Reactions (MCRs): MCRs are highly efficient, one-pot processes that combine three or more reactants to form a complex product, thereby reducing waste, saving time, and improving atom economy. rsc.orgnih.gov
Green Solvents: The use of environmentally friendly solvents like water, ethanol, or novel systems such as deep eutectic solvents (DES) can replace hazardous organic solvents. ijarsct.co.innih.govrsc.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. rasayanjournal.co.inijarsct.co.in Mechanochemistry, which uses mechanical force to drive reactions, is an emerging solvent-free technique. ijarsct.co.in
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing the need for harsh chemicals and high temperatures. ijarsct.co.in
The application of these methodologies to the synthesis of this compound and its derivatives will not only reduce the environmental impact but also improve the economic feasibility of their production. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can be powerfully applied to the this compound scaffold to design novel compounds with optimized properties and predict their biological activities.
AI/ML models can be trained on large datasets of existing molecules to learn the complex relationships between chemical structure and biological function. springernature.com For the this compound scaffold, these models can be used for:
Virtual Screening: Rapidly screening vast virtual libraries of derivatives against a specific biological target to identify the most promising candidates for synthesis. springernature.com
De Novo Design: Generating entirely new molecular structures based on the this compound core that are predicted to have high affinity for a target and favorable drug-like properties.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, allowing researchers to prioritize candidates with better pharmacokinetic profiles and reduce late-stage attrition. springernature.com
Synthesis Planning: AI tools can assist chemists by proposing viable synthetic routes for novel, complex target molecules, leveraging vast databases of chemical reactions. springernature.com
By integrating AI and ML into the discovery pipeline, researchers can more effectively navigate the vast chemical space around this compound, reducing the time and cost associated with identifying new drug candidates and research probes. toolify.ai
Q & A
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to potential amine volatility. Personal protective equipment (gloves, lab coats) prevents dermal exposure. Waste iodine-containing materials require segregation and disposal via certified hazardous waste services. Safety Data Sheets (SDS) must be updated with reactivity and toxicity data from NIST or PubChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
